2-(Propan-2-ylsulfanylmethyl)oxirane
Description
2-(Propan-2-ylsulfanylmethyl)oxirane is an epoxide derivative featuring a thioether substituent (propan-2-ylsulfanylmethyl group) attached to the oxirane (epoxide) ring. Its structure combines the reactivity of the epoxide ring with the sulfur-containing functional group, which may influence its chemical behavior, stability, and biological interactions.
Properties
CAS No. |
14360-00-0 |
|---|---|
Molecular Formula |
C6H12OS |
Molecular Weight |
132.23 g/mol |
IUPAC Name |
2-(propan-2-ylsulfanylmethyl)oxirane |
InChI |
InChI=1S/C6H12OS/c1-5(2)8-4-6-3-7-6/h5-6H,3-4H2,1-2H3 |
InChI Key |
WEENYLWSSNPDDU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SCC1CO1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Propan-2-ylsulfanylmethyl)oxirane typically involves the epoxidation of an appropriate alkene precursor. One common method is the reaction of an allylic alcohol with a peracid, such as m-chloroperoxybenzoic acid, under mild conditions. The reaction proceeds via the formation of a peracid intermediate, which then transfers an oxygen atom to the alkene, resulting in the formation of the oxirane ring.
Industrial Production Methods
On an industrial scale, the production of oxiranes often involves the catalytic oxidation of alkenes using air or oxygen. For example, ethylene oxide, the simplest oxirane, is produced by the catalytic oxidation of ethylene. Similar methods can be adapted for the production of more complex oxiranes, including 2-(Propan-2-ylsulfanylmethyl)oxirane, by using appropriate alkene precursors and catalysts.
Chemical Reactions Analysis
Types of Reactions
2-(Propan-2-ylsulfanylmethyl)oxirane undergoes a variety of chemical reactions, primarily due to the high reactivity of the oxirane ring. These reactions include:
Ring-Opening Reactions: The oxirane ring can be opened by nucleophiles, such as amines, alcohols, and carboxylic acids, leading to the formation of β-hydroxy compounds.
Oxidation: The compound can be oxidized to form various oxygenated products, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction of the oxirane ring can yield diols or other reduced products.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, carboxylic acids.
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products
β-Hydroxy Compounds: Formed from ring-opening reactions.
Diols: Formed from reduction reactions.
Oxygenated Products: Formed from oxidation reactions.
Scientific Research Applications
2-(Propan-2-ylsulfanylmethyl)oxirane has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other materials due to its reactivity and ability to undergo various chemical transformations.
Mechanism of Action
The mechanism of action of 2-(Propan-2-ylsulfanylmethyl)oxirane primarily involves the reactivity of the oxirane ring. The ring strain in the three-membered oxirane ring makes it highly susceptible to nucleophilic attack, leading to ring-opening reactions. The compound can interact with various molecular targets, including nucleophiles such as amines, alcohols, and carboxylic acids, resulting in the formation of β-hydroxy compounds and other derivatives.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Hazard Profiles and Regulatory Status
*Inferred from structurally similar compounds like (Prop-2-yn-1-ylsulfanyl)carbonitrile .
Research Findings and Critical Insights
Reactivity Trends
- Epoxide Ring Stability : Electron-donating groups (e.g., methoxy in 2-[(4-methoxyphenyl)methyl]oxirane) reduce ring strain, while electron-withdrawing groups (e.g., chlorine in 2-(chloromethyl)oxirane) increase reactivity .
- Sulfur vs. Oxygen Substituents : Thioether groups (as in 2-(Propan-2-ylsulfanylmethyl)oxirane) may confer greater nucleophilicity compared to ether analogs, influencing polymerization kinetics .
Toxicity and Environmental Impact
- Halogenated Derivatives: Compounds like 2-(chloromethyl)oxirane exhibit significant genotoxicity, necessitating stringent exposure controls .
- Fluorinated Analogs : While enhancing drug stability, fluorinated oxiranes may pose bioaccumulation risks, warranting environmental monitoring .
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